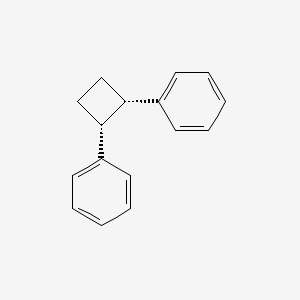
cis-1,2-Diphenylcyclobutane
Übersicht
Beschreibung
Cis-1,2-Diphenylcyclobutane is a four-membered ring compound with two phenyl groups attached to adjacent carbon atoms. Its molecular formula is C₁₆H₁₆ , and its molecular weight is approximately 208.3 g/mol . The compound exhibits interesting structural features due to the constrained cyclobutane ring.
Molecular Structure Analysis
The molecular structure of cis-1,2-Diphenylcyclobutane consists of a cyclobutane ring with two phenyl groups attached. The cis isomer exhibits dynamic behavior, fluctuating between two equivalent conformations: phenyl pseudo-axial and phenyl pseudo-equatorial . In contrast, the trans isomer prefers the conformation with the phenyls in the pseudo-di-equatorial position .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Estrogenic Activity Study
- Application : Investigation of estrogenic activity after metabolic activation by rat liver microsomes.
- Details : cis-1,2-Diphenylcyclobutane (CCB) exhibited estrogenic activity after metabolic activation by liver microsomes, though lower than that of trans-1,2-diphenylcyclobutane (TCB) (Kitamura et al., 2002).
Ligand Synthesis and Characterization
- Application : Development of heterodifunctional ligands from tetradentate phosphines.
- Details : Synthesis and characterization of a compound derived from cis,trans,cis-1,3-bis(diphenylphosphino)-2,4-bis(diphenylphosphinothioyl)cyclobutane, showing potential catalytic applications (Stampfl et al., 2000).
Synthesis of Beta-Dipeptides
- Application : Synthesis of new bis(cyclobutane) beta-dipeptides.
- Details : Production of eight-membered hydrogen-bonded rings in bis(cyclobutane) beta-dipeptides including residues with trans stereochemistry (Torres et al., 2009).
Thermoset Development
- Application : Creation of a recyclable thermoset with built-in thermocleavable group.
- Details : A thermoset developed from cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid due to its high-temperature thermocleavability (Wang et al., 2022).
Molecular Structure Analysis
- Application : Determining the molecular structure of specific compounds.
- Details : Analysis of the molecular structure of a dilithium salt of the cis-diphenylcyclobutadiene dianion (Matsuo et al., 2000).
Oligomerisation of Ethylene
- Application : Catalyst development for the oligomerization of ethylene.
- Details : Use of a binuclear nickel(II) complex containing cis,trans,cis-1,2,3,4-tetrakis-(diphenylphosphino)cyclobutane as a catalyst for ethylene oligomerization (Bianchini et al., 2003).
Eigenschaften
IUPAC Name |
[(1S,2R)-2-phenylcyclobutyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERGGMDNGDDGPI-IYBDPMFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227730 | |
| Record name | 1,2-Diphenylcyclobutane, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1,2-Diphenylcyclobutane | |
CAS RN |
7694-30-6 | |
| Record name | 1,2-Diphenylcyclobutane, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007694306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diphenylcyclobutane, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIPHENYLCYCLOBUTANE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W0RTR2TBJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





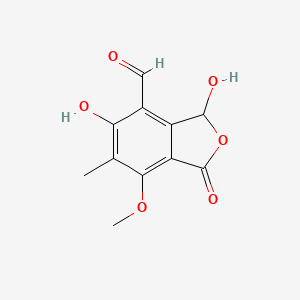
![3'-(Hydroxymethyl)-3,3',3a-trimethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1ah-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate](/img/structure/B1211643.png)
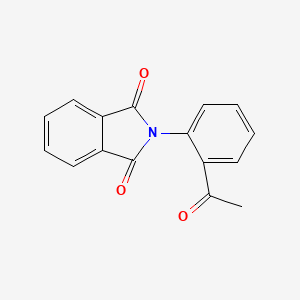
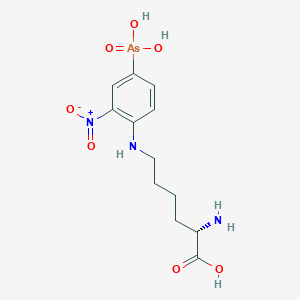

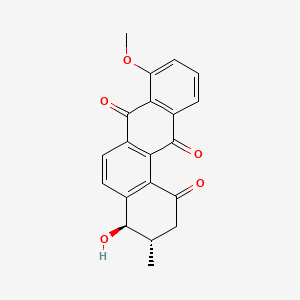
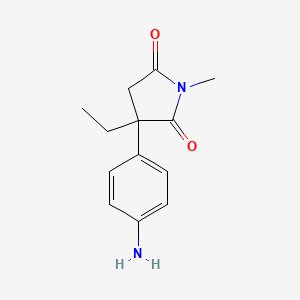
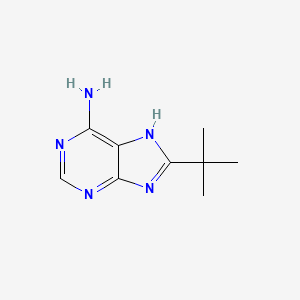
![7-[(1R,2R,3S,5S)-3-fluoro-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1211655.png)


